Windaus Ketone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Windaus-Keton kann mit verschiedenen Methoden erfolgen. Eine effiziente Synthese beginnt mit 1β-[®-2-Hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindan. Diese Verbindung durchläuft eine Reihe von Reaktionen, um Zwischenprodukte zu bilden, die zur Umwandlung in vitaminaktive Produkte geeignet sind . Eine andere Methode beinhaltet die Herstellung des 25-Hydroxy-Windaus-Grundmann-Ketons aus dem Inhoffen-Lythgoe-Diol, das als ein siebenschrittiger Prozess mit einer Gesamtausbeute von 70 % beschrieben wird .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Windaus-Keton sind in der Literatur nicht umfassend dokumentiert. Die oben genannten Synthesemethoden können für die industrielle Produktion hochskaliert werden, sofern die Reaktionsbedingungen für größere Mengen optimiert werden.

Chemische Reaktionsanalyse

Arten von Reaktionen: Windaus-Keton unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zum Beispiel kann es als Zwischenprodukt bei der Synthese von Vitamin-D-Analoga verwendet werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Windaus-Keton verwendet werden, sind Hydroxyverbindungen, Methylgruppen und verschiedene Katalysatoren. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und spezifische Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei Reaktionen mit Windaus-Keton gebildet werden, sind vitaminaktive Verbindungen und andere Steroidderivate. Diese Produkte haben bedeutende Anwendungen in der pharmazeutischen und biochemischen Industrie .

Wissenschaftliche Forschungsanwendungen

Windaus-Keton hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Zwischenprodukt bei der Synthese von Vitamin-D-Analoga verwendet, die Anwendungen bei der Behandlung von Erkrankungen wie Osteoporose, Psoriasis, Krebs und AIDS haben . Zusätzlich wird Windaus-Keton zur Untersuchung des Steroidstoffwechsels und seiner Rolle in verschiedenen biologischen Prozessen verwendet .

Wirkmechanismus

Der Wirkmechanismus von Windaus-Keton beinhaltet seine Rolle als Zwischenprodukt bei der Synthese von Vitamin-D-Analoga. Diese Analoga entfalten ihre Wirkungen durch Bindung an Vitamin-D-Rezeptoren, die die Expression von Genen regulieren, die an der Homöostase von Kalzium und Phosphat beteiligt sind . Die beteiligten molekularen Zielstrukturen und Pfade umfassen den Vitamin-D-Rezeptor-Pfad und verschiedene Enzyme, die am Steroidstoffwechsel beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions: Windaus ketone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be used as an intermediate in the synthesis of vitamin D analogues .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include hydroxy compounds, methyl groups, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed: The major products formed from reactions involving this compound include vitamin-active compounds and other sterol derivatives. These products have significant applications in the pharmaceutical and biochemical industries .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Vitamin D Analogues

Windaus Ketone is primarily utilized as an intermediate in the synthesis of vitamin D analogues. These analogues are vital in medical research and pharmaceutical development due to their ability to interact with vitamin D receptors, influencing calcium and phosphate homeostasis .

2. Pharmacological Studies

The compound's role in synthesizing vitamin D-active products has been explored extensively. Research indicates that this compound may enhance the efficacy of treatments for conditions such as osteoporosis and certain cancers by modifying its structure to create more potent analogues .

3. Biochemical Pathways

This compound participates in biochemical pathways that are crucial for energy metabolism. It is known to provoke various non-canonical messenger functions beyond its metabolic roles, which can influence cellular energy homeostasis .

Data Table: Applications of this compound

Case Studies

Case Study 1: Vitamin D Analogues Development

A study explored the synthesis of novel vitamin D analogues from this compound. The modifications led to compounds with enhanced biological activity against cancer cells. The research highlighted the compound's versatility in creating derivatives with varying potencies .

Case Study 2: Energy Metabolism Research

Research on ketone bodies demonstrated that this compound significantly impacts energy metabolism during low carbohydrate availability scenarios. It was found that ketones could improve ATP production efficiency in brain tissues post-injury, showcasing their potential therapeutic applications in neuroprotection .

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that are essential for its application in synthesizing other compounds:

- Oxidation and Reduction: These reactions are crucial for modifying the ketone structure to enhance its biological activity.

- Substitution Reactions: Utilized to introduce functional groups that can increase the efficacy of the resulting vitamin D analogues.

Wirkmechanismus

The mechanism of action of Windaus ketone involves its role as an intermediate in the synthesis of vitamin D analogues. These analogues exert their effects by binding to vitamin D receptors, which regulate the expression of genes involved in calcium and phosphate homeostasis . The molecular targets and pathways involved include the vitamin D receptor pathway and various enzymes involved in sterol metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Windaus-Keton sind andere Steroidderivate wie Cholesterin, Sitosterin und Ergosterin . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und sind an ähnlichen biologischen Prozessen beteiligt.

Eindeutigkeit: Windaus-Keton ist aufgrund seiner spezifischen Struktur und seiner Rolle als Zwischenprodukt bei der Synthese von Vitamin-D-Analoga einzigartig. Seine Fähigkeit, in vitaminaktive Produkte umgewandelt zu werden, unterscheidet es von anderen Steroidderivaten .

Biologische Aktivität

Windaus Ketone, a significant compound in the realm of vitamin D synthesis, has garnered attention for its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings, providing a comprehensive overview of the compound's significance in various fields.

Overview of this compound

This compound (CAS Number: 55812-80-1) is an intermediate in the synthesis of vitamin D analogues. Its structure allows for modifications that can lead to novel compounds with altered biological activities. This compound plays a crucial role in the biochemical pathways involved in vitamin D metabolism and has implications for conditions such as osteoporosis, psoriasis, and cancer .

Target of Action : this compound acts primarily as a precursor in the synthesis of vitamin D-active products.

Mode of Action : It is involved in various biochemical pathways that contribute to the production of active vitamin D metabolites. These metabolites are essential for calcium homeostasis and bone health.

Pharmacokinetics : The compound is metabolized into ketone bodies, which are pivotal in energy metabolism across different physiological states. Ketones are known to exert non-canonical messenger functions that influence energy homeostasis and metabolic signaling.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Metabolic Effects : this compound contributes to the regulation of metabolic pathways, particularly involving ketone bodies like β-hydroxybutyrate (BHB), which have been shown to enhance energy production and improve cognitive function during states of glucose deprivation .

- Anti-inflammatory Properties : Research indicates that ketones may have anti-inflammatory effects by modulating inflammatory pathways and reducing oxidative stress . This can be particularly beneficial in age-related diseases and conditions characterized by chronic inflammation.

- Cognitive Function : Studies have demonstrated that exogenous ketones can improve cognitive performance, especially in populations with metabolic disorders or neurodegenerative diseases. For instance, MCT (medium-chain triglyceride) supplementation has been linked to significant improvements in cognitive scores among individuals with mild cognitive impairment (MCI) .

Case Studies and Clinical Trials

A series of clinical trials have explored the effects of ketones on various health outcomes:

| Study | Sample Size | Intervention | Duration | Key Findings |

|---|---|---|---|---|

| Taylor et al., 2017 | 10 | MCT supplemented very high-fat ketogenic diet | 3 months | BHB increased from 0.11 to 0.31 mmol/L; cognitive improvement on ADAS-Cog scale |

| Fortier et al., 2021 | 122 | 15 g bi-daily MCT drink | 6 months | Improvement on multiple cognitive domains post-intervention |

| Reger et al., 2004 | 20 | MCT drink | Single test day | BHB increased above 0.5 mM; cognitive improvement limited to ApoE4− participants |

These studies illustrate the potential of this compound and related compounds to enhance cognitive function and metabolic health through their role as energy substrates.

Eigenschaften

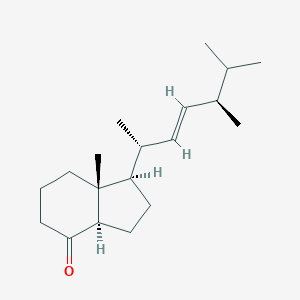

IUPAC Name |

(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOBQLKFJUZJB-IBOOZMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453987 | |

| Record name | Windaus Ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-80-1 | |

| Record name | Windaus Ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Windaus Ketone in Vitamin D chemistry?

A1: The this compound serves as a crucial intermediate in the chemical synthesis and study of Vitamin D analogs. [, ] Its structure, derived from Vitamin D2 (Ergocalciferol), allows for modifications and derivatizations, leading to the creation of novel compounds with potentially altered biological activity. [, ]

Q2: Can you describe an improved method for the synthesis of the this compound from Vitamin D2?

A2: Yes, research highlights an improved method for synthesizing the this compound from Vitamin D2. This method utilizes an oxidative conversion process to transform Vitamin D2 into the desired ketone. [, ] The reaction conditions have been optimized to achieve a higher yield compared to previous methods. []

Q3: Are there any specific chemical modifications that have been explored on the this compound?

A3: One specific modification explored is the regioselective hydroxylation at the C26 position of the this compound. [] This modification is achieved through the use of organoborane reagents, offering control over the site of hydroxylation. This is particularly important for investigating structure-activity relationships in Vitamin D analogs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.